molecular formula C9H6ClF3O B1314317 3-(Trifluoromethyl)phenylacetyl chloride CAS No. 2003-14-7

3-(Trifluoromethyl)phenylacetyl chloride

Cat. No. B1314317
Key on ui cas rn: 2003-14-7
M. Wt: 222.59 g/mol
InChI Key: FEVJJJQOPGZSIG-UHFFFAOYSA-N
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Patent
US09403816B2

Procedure details

To a solution of 2-(3-(trifluoromethyl)phenyl)acetic acid (4.78 g, 23.4 mmol) in DCM (46 mL) was added oxalyl chloride (12.9 mL, 25.8 mmol). One drop of DMF was then added and the mixture was stirred for 1.5 hours at room temperature. The mixture was concentrated to afford the title compound.
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([CH2:9][C:10](O)=[O:11])[CH:6]=[CH:7][CH:8]=1.C(Cl)(=O)C([Cl:18])=O>C(Cl)Cl.CN(C=O)C>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([CH2:9][C:10]([Cl:18])=[O:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
4.78 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC(=O)O)(F)F
Name
Quantity
12.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
46 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CC(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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